molecular formula C21H23NO4 B13101083 Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

Cat. No.: B13101083
M. Wt: 353.4 g/mol
InChI Key: NFIYRQRJWHPKIA-UHFFFAOYSA-N
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Description

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the azetidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Benzyl 4-[3-(2-ethoxy-2-oxoethyl)-3-oxetanyl]-1-piperazinecarboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

InChI

InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3

InChI Key

NFIYRQRJWHPKIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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